REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.CC[N:12]([CH2:15][CH3:16])[CH2:13]C.N1CCC1>CN(C=O)C>[N:12]1([C:7]([C:5]2[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=2)=[O:9])[CH2:13][CH2:16][CH2:15]1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CN1N=CC(=C1)C(=O)O
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Name
|
|
Quantity
|
3.32 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
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N1CCC1
|
Name
|
solid
|
Quantity
|
971 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a colorless solution
|
Type
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WAIT
|
Details
|
the stirring was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
DMF was partially removed under high vacuum, H2O and 10% NaHCO3 aq. solution
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
EXTRACTION
|
Details
|
the compound was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over Na2SO4, filtration and concentration under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (50 g SiO2—NH2 cartridge; eluent: CH2Cl2/MeOH 95:05)
|
Type
|
CUSTOM
|
Details
|
More product was isolated from the aqueous phase by full evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCC1)C(=O)C=1C=NN(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |